

# history and development of hexaconazole as a fungicide

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## Compound of Interest

Compound Name:	Hexazole
Cat. No.:	B10858865

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An In-depth Technical Guide to the History and Development of Hexaconazole

## Introduction: A Historical Perspective

Hexaconazole is a broad-spectrum, systemic fungicide belonging to the triazole class of chemicals.<sup>[1][2]</sup> Introduced in 1986, it emerged during a period of rapid expansion in fungicide research and development that saw a shift towards systemic compounds with post-infection action.<sup>[3][4]</sup> Hexaconazole is particularly effective against fungal pathogens from the Ascomycetes and Basidiomycetes classes.<sup>[3][5][6]</sup> Its primary applications are in agriculture to control a wide range of diseases in crops such as cereals, fruits, and vegetables.<sup>[3][7]</sup> In Asia, it is a major fungicide used for the control of rice sheath blight.<sup>[2]</sup> The development of hexaconazole and other triazoles marked a significant advancement from the earlier protectant fungicides, offering lower use rates and improved efficacy.<sup>[4]</sup>

Like other early demethylation inhibitor (DMI) fungicides, its prolonged use has raised concerns about the development of resistance in some fungal populations.<sup>[8]</sup> Furthermore, due to concerns over environmental persistence and potential health risks, hexaconazole was withdrawn from the European Union in 2006.<sup>[3]</sup> However, it continues to be a widely registered and utilized fungicide in many parts of Asia and other non-EU countries for crop protection.<sup>[3]</sup>

## Physicochemical Properties

Hexaconazole is a white crystalline solid at room temperature.<sup>[2][9]</sup> It exists as a pair of enantiomers, the (R) and (S) forms.<sup>[10][11]</sup> The (S)-enantiomer, also referred to as the

levorotatory or (-)-enantiomer, has been shown to exhibit higher fungicidal activity.[\[3\]](#)[\[9\]](#) Its chemical identity and key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	(2S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol	<a href="#">[9]</a>
Chemical Formula	<chem>C14H17Cl2N3O</chem>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Molecular Weight	314.21 g/mol	<a href="#">[3]</a> <a href="#">[9]</a> <a href="#">[12]</a>
CAS Number	79983-71-4 (racemic)	<a href="#">[2]</a>
Physical State	White crystalline solid	<a href="#">[2]</a> <a href="#">[9]</a>
Melting Point	111 °C	<a href="#">[3]</a> <a href="#">[9]</a>
Water Solubility (20 °C)	17-18 mg/L	<a href="#">[3]</a> <a href="#">[9]</a>
Vapor Pressure (20 °C)	0.018 mPa	<a href="#">[9]</a>
Octanol-Water Partition Coefficient (log P)	3.9	<a href="#">[3]</a> <a href="#">[9]</a>

## Mechanism of Action

Hexaconazole's fungicidal activity stems from its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of these membranes.[\[1\]](#)[\[5\]](#) It is a sterol demethylation inhibitor (DMI).[\[13\]](#)

Specifically, hexaconazole targets and inhibits the cytochrome P450 enzyme lanosterol 14 $\alpha$ -demethylase (CYP51).[\[3\]](#)[\[9\]](#) This enzyme is critical for the demethylation of lanosterol, a precursor to ergosterol.[\[9\]](#) Inhibition of this step leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterols within the fungal cell.[\[9\]](#) This disruption of sterol balance compromises the structure and function of the cell membrane, stopping the growth of germ tubes and fungal hyphae, inhibiting spore germination, and ultimately leading to fungal cell death.[\[1\]](#)[\[5\]](#)[\[9\]](#) As a systemic fungicide, it is absorbed by the plant and translocated through its tissues, offering both protective and curative action against fungal pathogens.[\[1\]](#)[\[5\]](#)[\[12\]](#)

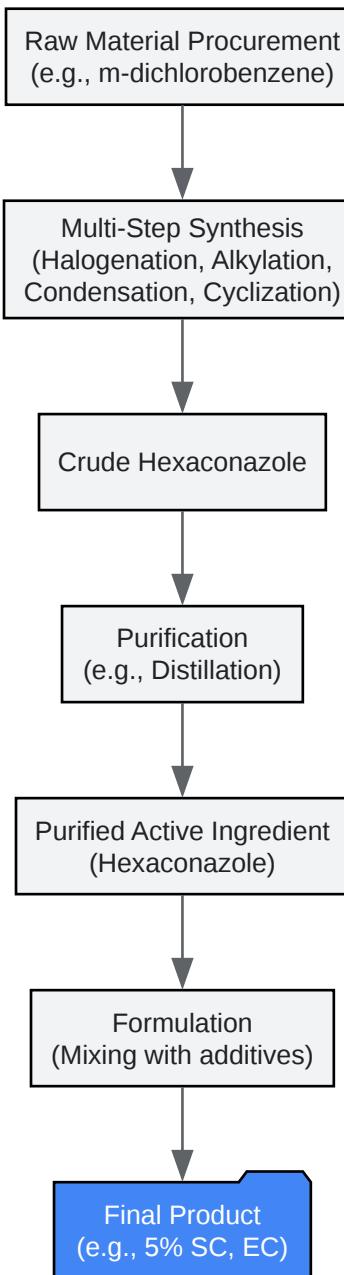
*Mechanism of Action of Hexaconazole.*

## Synthesis and Manufacturing

The production of hexaconazole involves a multi-step chemical synthesis process.[\[10\]](#) There are several documented routes, including methods starting from precursors like m-dichlorobenzene or chloroacetyl chloride.[\[14\]](#) A key objective in modern synthesis is the enantioselective production of the more active (S)-enantiomer to create a more potent and potentially environmentally benign product.[\[15\]](#)

## General Synthesis Route

The general synthesis involves the reaction of specific precursors in multiple steps, which may include condensation and cyclization to form the final active ingredient.[\[16\]](#) Key reagents such as pentyl chloride, dimethyl sulphide, and methyl iodide are used to build the core 1,2,4-triazole ring structure.[\[10\]\[14\]](#) To improve production, streamlined "one-pot" methods have been developed that combine steps like mother liquor preparation, heat treatment, and purification into a single reaction vessel, enhancing efficiency and reducing costs.[\[10\]](#) After synthesis, the active ingredient is purified, often using distillation units, to remove contaminants and by-products before being formulated into commercial products like emulsifiable concentrates (EC) or suspension concentrates (SC).[\[7\]\[16\]](#)



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*General Hexaconazole Manufacturing Process.*

## Enantioselective Synthesis of (S)-Hexaconazole

A robust method for the enantioselective synthesis of (S)-Hexaconazole involves a three-stage process starting from 1-(2,4-dichlorophenyl)-1-pentanone.[15][17] This pathway ensures the specific production of the desired chiral molecule.

- Wittig Reaction: The synthesis begins with a Wittig reaction between 1-(2,4-dichlorophenyl)-1-pentanone and a phosphorus ylide (e.g., methylenetriphenylphosphorane) to form the alkene intermediate, 1-(2,4-dichlorophenyl)-1-pentene.[15][17]
- Asymmetric Epoxidation: The alkene intermediate then undergoes a stereoselective epoxidation using an epoxidation reagent in the presence of a transition-metal catalyst. This step creates the chiral epoxide intermediate.[15][17]
- Epoxide Ring-Opening: The final step is the nucleophilic attack of 1,2,4-triazole on the chiral epoxide. This opens the epoxide ring and results in the formation of (S)-Hexaconazole.[15][18]



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*Workflow for Enantioselective Synthesis of (S)-Hexaconazole.*

## Quantitative Data

### Fungicidal Efficacy

Hexaconazole is effective against a broad range of fungal pathogens, particularly those causing diseases like powdery mildew, rusts, scabs, and rice sheath blight.[3][6][13] Application rates typically range from 50 to 250 grams per hectare, depending on the crop, disease, and infection severity.[7]

Target Pathogen/Disease	Crop(s)	Efficacy Data	Source(s)
Powdery Mildew	Mango, Grapes, Cucumber, Apple	Effective control	[6][13][19]
Sheath Blight	Rice	Effective control, major use in Asia	[3][6][13]
Rusts	Wheat, Cotton, Coffee	Effective control	[1][13]
Tikka Leaf Spot	Groundnut	Effective control	[6]
Scab	Apple	Effective control	[6][13]
Rhizoctonia bataticola	(in vitro)	ED <sub>50</sub> = 6.35 mg/L	[19]
Sclerotium rolfsii	(in vitro)	ED <sub>50</sub> = 1.27 mg/L	[19]

## Toxicological Profile

Hexaconazole demonstrates low acute mammalian toxicity and is classified as slightly hazardous (Class III) by the World Health Organization (WHO).<sup>[3]</sup> Chronic exposure studies in rodents have indicated potential for hepatotoxicity, reproductive toxicity, and endocrine disruption.<sup>[3]</sup>

Parameter	Value	Species	Source(s)
Acute Oral LD <sub>50</sub>	2189 mg/kg bw	Rat	[3]
Acute Oral LD <sub>50</sub>	6071 mg/kg bw	Rat (female)	[2]
Acute Dermal LD <sub>50</sub>	>2000 mg/kg bw	Rat	[3]
Acceptable Daily Intake (ADI)	0.005 mg/kg bw per day	-	[3]

## Environmental Fate and Ecotoxicology

Hexaconazole is moderately persistent in the environment.<sup>[3]</sup> Its low water solubility and moderate lipophilicity suggest limited mobility in soil, though it can pose a risk to aquatic

ecosystems through runoff.[3]

Parameter	Value	Medium/Organism	Source(s)
Soil Half-Life (DT <sub>50</sub> )	122–225 days	Soil	[3]
Water-Sediment Half-Life (DT <sub>50</sub> )	112 days	Water-Sediment System	[3]
Fish Toxicity (LC <sub>50</sub> )	3.4 mg/L	Fish	[3]
Aquatic Invertebrate Toxicity (EC <sub>50</sub> )	>2.9 mg/L	Aquatic Invertebrates	[3]
Algae Toxicity (EC <sub>50</sub> )	>0.1 mg/L	Algae	[3]
Avian Toxicity (LD <sub>50</sub> )	>4000 mg/kg	Birds	[3]
Honeybee Toxicity (LD <sub>50</sub> )	>100 µg/bee	Honeybees	[3]

## Experimental Protocols

### Protocol: Enantioselective Synthesis of (S)-Hexaconazole

This protocol is adapted from widely cited methods for the enantioselective synthesis of (S)-Hexaconazole.[15]

Objective: To synthesize (S)-Hexaconazole from 1-(2,4-dichlorophenyl)-1-pentanone.

Materials:

- 1-(2,4-dichlorophenyl)-1-pentanone
- Methyltriphenylphosphonium bromide
- Anhydrous Tetrahydrofuran (THF)
- Transition-metal catalyst for epoxidation (e.g., a chiral salen complex)

- Epoxidation reagent (e.g., m-CPBA or hydrogen peroxide)
- 1,2,4-triazole
- Sodium hydride
- Anhydrous Dimethylformamide (DMF)
- Solvents for extraction and purification (e.g., ethyl acetate, hexane, brine)
- Anhydrous sodium sulfate

Procedure:

- Step 1: Synthesis of 1-(2,4-dichlorophenyl)-1-pentene (Wittig Reaction) a. In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. b. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) to generate the ylide. c. Slowly add a solution of 1-(2,4-dichlorophenyl)-1-pantanone in THF to the ylide suspension. d. Allow the reaction to stir at room temperature until completion (monitored by TLC). e. Quench the reaction with water and extract the product with an organic solvent. f. Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify to yield the alkene intermediate.
- Step 2: Asymmetric Epoxidation of the Alkene a. In a separate reaction vessel, dissolve the alkene intermediate from Step 1 in a suitable solvent (e.g., dichloromethane). b. Add the chiral transition-metal catalyst. c. Cool the mixture and slowly add the epoxidation reagent. d. Maintain the temperature and stir until the reaction is complete (monitored by TLC). e. Work up the reaction by washing with an appropriate quenching agent (e.g., sodium thiosulfate solution) and water. f. Extract the chiral epoxide, dry the organic layer, and concentrate to obtain the crude epoxide.
- Step 3: Ring-Opening of the Epoxide with 1,2,4-Triazole a. In a flame-dried flask under nitrogen, suspend sodium hydride in anhydrous DMF. b. Add 1,2,4-triazole portion-wise and stir to form the sodium salt of the triazole. c. Add a solution of the chiral epoxide from Step 2 in DMF to the reaction mixture. d. Heat the reaction (e.g., to 80-100 °C) and stir until completion (monitored by TLC). e. Cool the mixture, quench with water, and extract the

product with ethyl acetate. f. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. g. Concentrate the organic phase and purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) to yield (S)-Hexaconazole as a white solid.

## Protocol: In Vitro Antifungal Efficacy Assay (Poisoned Food Technique)

This protocol is based on the methodology used to test the efficacy of hexaconazole formulations against fungal pathogens.[\[20\]](#)

**Objective:** To determine the in vitro fungicidal activity of hexaconazole against a target fungus (e.g., *Aspergillus niger*).

### Materials:

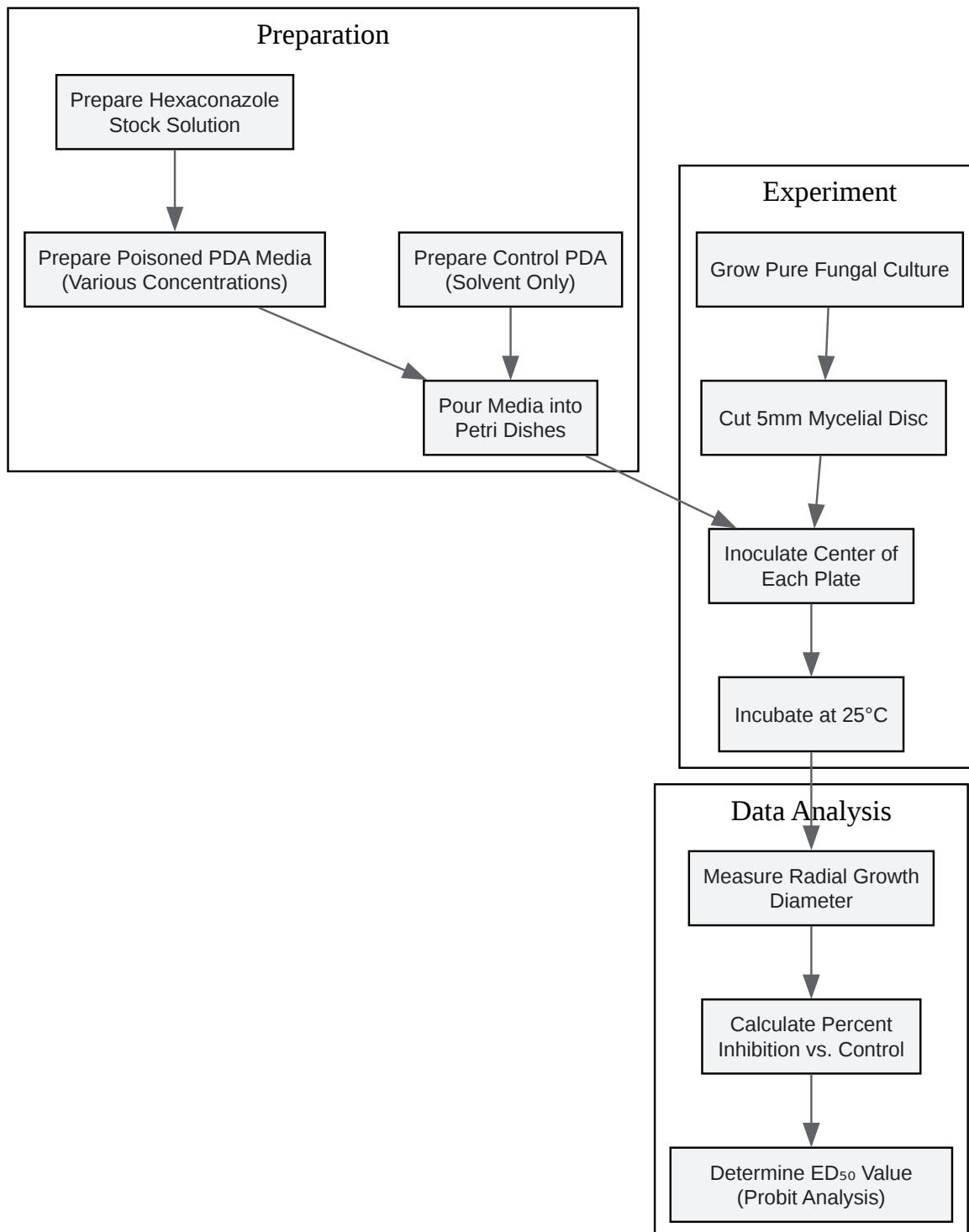
- Hexaconazole (technical grade or formulated product)
- Target fungal culture (*Aspergillus niger*)
- Potato Dextrose Agar (PDA) medium
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Dimethyl sulfoxide (DMSO) or other suitable solvent for stock solution
- Incubator

### Procedure:

- Preparation of Stock Solution: a. Prepare a stock solution of hexaconazole at a high concentration (e.g., 1000 ppm) by dissolving a known weight of the compound in a minimal amount of sterile DMSO.
- Preparation of Poisoned Media: a. Autoclave the PDA medium and allow it to cool to approximately 45-50 °C (to prevent solidification but avoid thermal degradation of the fungicide). b. Add appropriate volumes of the hexaconazole stock solution to the molten PDA

to achieve the desired final test concentrations (e.g., 1, 5, 10, 50, 100 ppm). Mix thoroughly by swirling. c. Prepare a control plate by adding an equivalent volume of the solvent (DMSO) without hexaconazole to the PDA medium. d. Pour approximately 20 mL of the control and each poisoned medium into separate sterile Petri dishes and allow them to solidify.

- Inoculation: a. From a 7-day-old pure culture of the target fungus, cut a 5 mm disc of mycelial growth from the edge of the colony using a sterile cork borer. b. Aseptically place the fungal disc, mycelium-side down, in the center of each control and hexaconazole-amended PDA plate.
- Incubation and Data Collection: a. Seal the plates with paraffin film and incubate them at  $25 \pm 2$  °C. b. Measure the radial diameter of the fungal colony in two perpendicular directions daily or at the end of a set incubation period (e.g., 7 days), or when the fungal growth in the control plate has reached the edge of the dish. c. Calculate the percentage inhibition of mycelial growth for each concentration using the following formula: Percentage Inhibition (%) =  $[(C - T) / C] \times 100$  Where:
  - $C$  = Average diameter of the fungal colony in the control plate.
  - $T$  = Average diameter of the fungal colony in the treatment plate.
- Data Analysis: a. Plot the percentage inhibition against the log of the concentration to determine the  $ED_{50}$  (Effective Dose for 50% inhibition) value through probit analysis.

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